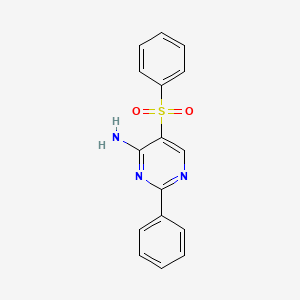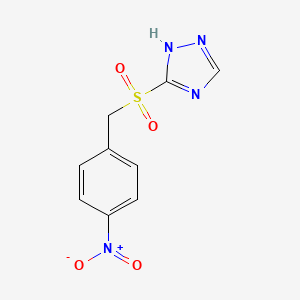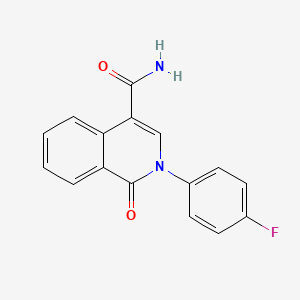
2-Phenyl-5-(phenylsulfonyl)-4-pyrimidinamine
Descripción general
Descripción
2-Phenyl-5-(phenylsulfonyl)-4-pyrimidinamine, also known as PSB-603, is a potent and selective inhibitor of the protein kinase CK2. This compound has gained significant attention in the scientific community due to its potential applications in cancer research and drug development.
Mecanismo De Acción
2-Phenyl-5-(phenylsulfonyl)-4-pyrimidinamine works by binding to the ATP-binding site of CK2, thereby preventing the kinase from phosphorylating its downstream targets. This inhibition of CK2 activity leads to a disruption of various cellular processes, including cell cycle progression, DNA repair, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory and anti-viral effects. Furthermore, this compound has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Phenyl-5-(phenylsulfonyl)-4-pyrimidinamine is its high selectivity for CK2, which reduces the risk of off-target effects. Additionally, this compound has a high potency, allowing for effective inhibition of CK2 activity at low concentrations. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are many potential future directions for research on 2-Phenyl-5-(phenylsulfonyl)-4-pyrimidinamine. One area of interest is the development of this compound analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in other areas of research beyond cancer and diabetes. Finally, the development of new methods for delivering this compound to specific tissues or cell types could open up new avenues for drug development and therapeutic intervention.
Aplicaciones Científicas De Investigación
2-Phenyl-5-(phenylsulfonyl)-4-pyrimidinamine has been extensively studied for its potential applications in cancer research. CK2 is an important regulator of cell growth and proliferation, and its overexpression has been linked to various types of cancer. This compound has been shown to inhibit CK2 activity, leading to reduced cell viability and increased apoptosis in cancer cells.
Propiedades
IUPAC Name |
5-(benzenesulfonyl)-2-phenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c17-15-14(22(20,21)13-9-5-2-6-10-13)11-18-16(19-15)12-7-3-1-4-8-12/h1-11H,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMVSSZPVIWBRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B3129674.png)

![N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B3129679.png)
![N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B3129681.png)
![2-[4-(Pyridin-2-yl)piperazin-1-yl]quinoxaline](/img/structure/B3129685.png)

![(4-fluorophenyl)[1-[nitro(phenylsulfonyl)methyl]-3,4-dihydro-2(1H)-isoquinolinyl]methanone](/img/structure/B3129704.png)
![N-[5-[(4-chlorophenyl)sulfonyl]-4-(1-pyrrolidinyl)-2-pyrimidinyl]-N,N-dimethylamine](/img/structure/B3129712.png)
![6-(methylsulfanyl)-4-(2-naphthyloxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3129720.png)
![ethyl (E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(dimethylamino)-2-oxobut-3-enoate](/img/structure/B3129725.png)
![N-(4-fluorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B3129727.png)

![methyl 2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}acetate](/img/structure/B3129750.png)
